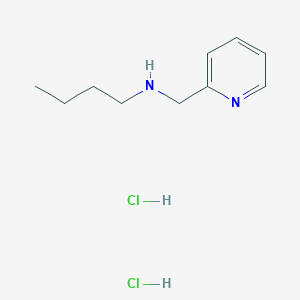

![molecular formula C18H29N B6344222 (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine CAS No. 1025515-19-8](/img/structure/B6344222.png)

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enzymatic Kinetic Resolution

(Nechab et al., 2007) explored the optimization of the kinetic resolution of 2-amino-4-phenyl-butane, achieving high enantioselectivity in reactions using carboxylic acids and their ethyl esters as acyl donors. This research highlighted the potential for selective enzymatic processes in the synthesis of chiral amines.

Synthesis of Heteroleptic Iridium Complexes

(Volpi et al., 2012) described the synthesis of organometallic phosphorescent derivatives suitable for surface functionalization, using reactions between 2,2'-dipyridylketone (L1) and different amines to produce related amines and iminic ligands. These compounds were employed in creating phosphorescent organo-iridium complexes, demonstrating the chemical versatility of amines for developing materials with potential applications in light-emitting devices.

Anticorrosion Properties

(Chira et al., 2021) investigated the anticorrosion properties of organic layers formed on copper, functionalized with amino alcohols. The study found that coatings based on 2-[(phenylmethylidene)amino]butan-1ol offered significant protection against corrosion, showcasing the application of these compounds in creating effective anticorrosion coatings.

Catalysis and Polymerization

(Waleed et al., 2022) conducted a study on the alcoholysis of phenyl isocyanate using butan-1-ol in the presence of tertiary amine catalysts. The research highlighted the significant effect of tertiary amines on urethane formation, contributing to the field of polyurethane production and catalyst design.

Propiedades

IUPAC Name |

(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUVYVFFZYTXQW-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)CNC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344177.png)

amine hydrochloride](/img/structure/B6344179.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)